

A Comparative Analysis of Manganese Glycinate and Manganese Proteinate in Animal Nutrition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Manganese glycinate**

Cat. No.: **B042833**

[Get Quote](#)

For researchers, scientists, and drug development professionals in the animal feed industry, the selection of optimal trace mineral sources is paramount for enhancing animal health and productivity. This guide provides an objective comparison of two prominent organic manganese sources: **manganese glycinate** and manganese proteinate, supported by experimental data on their performance and bioavailability in various animal models.

Manganese (Mn) is an essential trace mineral critical for numerous physiological functions, including bone development, metabolism of carbohydrates, lipids, and proteins, as well as antioxidant defense mechanisms. The bioavailability of manganese from feed ingredients is often variable and can be influenced by dietary factors. To ensure adequate manganese levels, supplementation is a common practice in animal nutrition. Organic trace minerals, such as **manganese glycinate** and manganese proteinate, have gained considerable attention due to their potential for higher bioavailability compared to inorganic sources like manganese sulfate. This guide delves into the comparative efficacy of these two organic forms.

Performance and Bioavailability: A Quantitative Comparison

Experimental data from various studies comparing **manganese glycinate** and manganese proteinate are summarized below. These studies have evaluated their effects on growth performance, feed efficiency, and tissue manganese deposition in poultry and swine.

Broiler Chickens

A key study directly compared the effects of **manganese glycinate** and manganese proteinate with manganese sulfate on the growth performance, tibia development, and oxidative stress in broiler chickens.[1]

Performance Metric	Control (Mn Sulfate - 60 mg/kg)	Mn Glycinate (60 mg/kg)	Mn Proteinate (60 mg/kg)
Average Daily Gain (g/day)	Data not specified	Data not specified	Data not specified
Tibia Mn Content (mg/kg)	Lower	Higher	Highest
Serum Malondialdehyde (MDA)	Higher	Lower	Lowest

Table 1: Comparative effects of manganese sources on broiler performance and health indicators.[1]

The results indicated that while both organic forms showed benefits over the inorganic source, manganese proteinate demonstrated a superior ability to increase tibia manganese content and reduce oxidative stress, suggesting higher bioavailability.[1]

Another study evaluating manganese proteinate against manganese sulfate in broilers found that the relative bioavailability of manganese from proteinate was 111% based on bone strength, 128% based on liver manganese concentration, and 105% based on tibia manganese concentration, with manganese sulfate as the standard (100%).[2]

Laying Hens

Research on laying hens has also shown positive effects of organic manganese supplementation on eggshell quality. A study comparing **manganese glycinate** and manganese proteinate to manganese sulfate revealed that both organic forms significantly improved eggshell thickness and strength.[3]

Parameter	Control (No added Mn)	Mn Sulfate (120 mg/kg)	Mn Glycinate (120 mg/kg)	Mn Proteinate (120 mg/kg)
Eggshell Thickness (mm)	Lower	Higher	Higher	Higher
Cracked Egg Percentage	Higher	Lower	Lower	Lower
Yolk Mn Deposition	Lower	Higher	Highest	Higher

Table 2: Effects of different manganese sources on egg quality in laying hens.[\[3\]](#)

Notably, **manganese glycinate** resulted in the highest deposition of manganese in the egg yolk, indicating efficient transfer of the mineral.[\[3\]](#)

Swine

In swine, studies have compared manganese amino acid complexes (which include proteinates and glycimates) to inorganic manganese sulfate. Research in growing-finishing pigs indicated that supplementation with a manganese amino acid complex could enhance pork quality without negatively impacting growth performance.[\[4\]](#) Another study in weaned piglets showed that a manganese-lysine-glutamic acid complex (a type of proteinate) decreased the incidence of diarrhea and had lower fecal manganese excretion compared to manganese sulfate at the same dosage.[\[5\]](#)

Experimental Protocols

To ensure the validity and reproducibility of the findings presented, it is crucial to understand the methodologies employed in these studies. Below is a generalized experimental protocol based on the cited research for evaluating manganese sources in broiler chickens.

Objective: To compare the effects of **manganese glycinate** and manganese proteinate relative to manganese sulfate on growth performance, bone development, and oxidative stress in broiler chickens.

Animals and Housing:

- Species: Broiler chickens (e.g., Arbor Acres or Cobb 500).
- Number: A sufficient number of birds to ensure statistical power (e.g., 120 birds, with 30 per treatment group).
- Housing: Housed in environmentally controlled pens with ad libitum access to feed and water.

Experimental Design:

- Design: Completely randomized design.
- Treatment Groups:
 - Control: Basal diet supplemented with inorganic manganese (e.g., 60 mg/kg from MnSO₄).
 - **Manganese Glycinate** Group: Basal diet supplemented with **manganese glycinate** at a specified level (e.g., 60 mg/kg).
 - Manganese Proteinate Group: Basal diet supplemented with manganese proteinate at a specified level (e.g., 60 mg/kg).
- Duration: Typically 42 days.

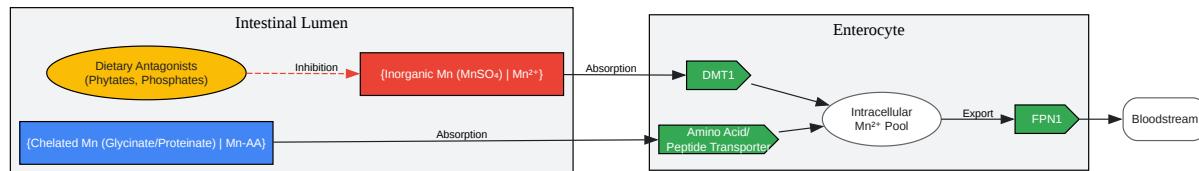
Diets:

- A basal corn-soybean meal diet formulated to meet or exceed the nutritional requirements of broilers for all nutrients except manganese.
- The respective manganese sources are added to the basal diet to achieve the desired supplemental levels.

Data Collection and Analysis:

- Growth Performance: Body weight gain and feed conversion ratio are measured at regular intervals.

- Sample Collection: At the end of the trial, blood and tissue samples (e.g., tibia, liver) are collected from a subset of birds from each group.
- Biochemical Analysis:
 - Tissue manganese concentration is determined using atomic absorption spectrophotometry.
 - Serum levels of oxidative stress markers like malondialdehyde (MDA) and antioxidant enzymes (e.g., superoxide dismutase) are measured.
- Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.


Experimental workflow for evaluating manganese sources.

Mechanism of Absorption: The Advantage of Chelation

The enhanced bioavailability of **manganese glycinate** and manganese proteinate is attributed to their chelated structure. In these forms, manganese is bound to amino acids or small peptides. This chelation offers several advantages in the gastrointestinal tract.

Inorganic manganese, when dissociated into Mn^{2+} ions, can form insoluble complexes with dietary antagonists like phytates and phosphates, reducing its absorption. Furthermore, it competes with other divalent cations, such as iron and cobalt, for absorption through the Divalent Metal Transporter 1 (DMT1).

Chelated manganese, on the other hand, is thought to be absorbed through different pathways. The amino acid or peptide portion of the chelate can be absorbed via amino acid or peptide transporters, carrying the manganese along with it.^{[6][7]} This mechanism is believed to be more efficient and less prone to interference from other dietary components.^{[6][7]} Once inside the enterocyte, the manganese is released and can then be transported into the bloodstream via the basolateral transporter, ferroportin (FPN1).

[Click to download full resolution via product page](#)

Intestinal absorption pathway of manganese.

Conclusion

Based on the available experimental data, both **manganese glycinate** and manganese proteinate offer superior bioavailability compared to inorganic manganese sulfate in animal feed. The choice between **manganese glycinate** and proteinate may depend on the specific animal species and production goals.

- Manganese Proteinate has shown particular promise in broilers for improving bone manganese content and reducing oxidative stress, indicating high bioavailability and efficacy. [\[1\]](#)
- **Manganese Glycinate** has demonstrated excellent manganese deposition in the egg yolks of laying hens, suggesting it is a highly effective source for maternal transfer of the mineral. [\[3\]](#)

For researchers and drug development professionals, these findings underscore the importance of considering the chemical form of trace minerals in animal feed formulations. The use of chelated manganese sources like glycinate and proteinate can lead to improved animal health, performance, and product quality, while also potentially reducing mineral excretion into the environment. Further research directly comparing these two organic sources in a wider range of species and production systems will provide more nuanced insights for optimizing animal nutrition strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of Inorganic and Organic Manganese Supplementation on Growth Performance, Tibia Development, and Oxidative Stress in Broiler Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of supplemental manganese on performance and carcass characteristics of growing-finishing swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a manganese complex with lysine and glutamic acid on growth performance, manganese deposition, and emission, antioxidant capacity and metacarpal strength in weaned piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10 Mechanisms by Which Amino Acids May Enhance Mineral Absorption in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wbcil.com [wbcil.com]
- To cite this document: BenchChem. [A Comparative Analysis of Manganese Glycinate and Manganese Proteinate in Animal Nutrition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042833#manganese-glycinate-compared-to-manganese-proteinate-in-animal-feed>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com